

synthesis of 3-Amino-2-pyrazinecarboxylic acid from methyl 3-aminopyrazine-2-carboxylate

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Compound of Interest

Compound Name: 3-Amino-2-pyrazinecarboxylic acid

Cat. No.: B15597498

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Application Note: Synthesis of 3-Amino-2-pyrazinecarboxylic Acid

Introduction

3-Amino-2-pyrazinecarboxylic acid is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of bioactive molecules. This application note provides a detailed protocol for the synthesis of **3-amino-2-pyrazinecarboxylic acid** via the hydrolysis of methyl 3-aminopyrazine-2-carboxylate. The described method is robust, yielding high-purity product suitable for downstream applications in drug discovery and development.

Reaction Scheme

Experimental Protocol

A general procedure for the synthesis of 3-aminopyrazine-2-carboxylic acid from methyl 3-aminopyrazine-2-carboxylate involves the hydrolysis of the methyl ester using a base, followed by acidification to precipitate the carboxylic acid.[\[1\]](#)

Materials:

- Methyl 3-aminopyrazine-2-carboxylate
- Methanol

- 1N Sodium Hydroxide (NaOH) solution
- 1N Hydrochloric Acid (HCl) solution
- Water (deionized)
- Nitrogen gas supply
- Standard laboratory glassware
- Magnetic stirrer
- Ice water bath
- Filtration apparatus
- Vacuum drying oven

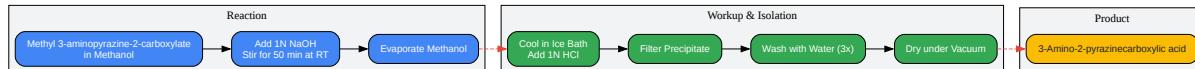
Procedure:

- Reaction Setup: In a round-bottom flask, suspend methyl 3-aminopyrazine-2-carboxylate (2.08 g, 13.6 mmol) in methanol (40 mL) under a nitrogen atmosphere.[1]
- Hydrolysis: To the suspension, add 1N aqueous sodium hydroxide (30 mL).[1]
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 50 minutes.[1]
- Solvent Removal: Partially evaporate the methanol (approximately 45 mL) under reduced pressure.[1]
- Acidification and Precipitation: Cool the resulting mixture in an ice water bath. Slowly add 1N aqueous hydrochloric acid solution (70 mL). The mixture will initially become a clear solution, and with further addition of acid, a precipitate will form.[1]
- Isolation: Collect the solid product by filtration.[1]
- Washing: Wash the collected solid with water (3 x 10 mL).[1]
- Drying: Dry the final product under vacuum to yield **3-amino-2-pyrazinecarboxylic acid**.[1]

Data Presentation

Parameter	Value	Reference
Starting Material	Methyl 3-aminopyrazine-2-carboxylate	[1]
Reagents	NaOH, HCl, Methanol, Water	[1]
Reaction Time	50 minutes	[1]
Reaction Temperature	Room Temperature	[1]
Product Yield	1.48 g	[1]
Molar Mass (Starting Material)	153.14 g/mol	
Molar Mass (Product)	139.11 g/mol	
Theoretical Yield (g)	1.89 g	
Percent Yield	~78.3%	

Mandatory Visualization



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Caption: Workflow for the synthesis of **3-Amino-2-pyrazinecarboxylic acid**.

Conclusion

The protocol outlined in this application note describes an efficient method for the synthesis of **3-amino-2-pyrazinecarboxylic acid** from its methyl ester. The procedure is straightforward and provides a good yield of the desired product. This method is well-suited for researchers

and scientists in the field of drug development requiring a reliable source of this important synthetic intermediate.

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References

- 1. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
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